molecular formula C10H13NO4S B2797676 N-(2-methylphenyl)-N-(methylsulfonyl)glycine CAS No. 362695-40-7

N-(2-methylphenyl)-N-(methylsulfonyl)glycine

Cat. No.: B2797676
CAS No.: 362695-40-7
M. Wt: 243.28
InChI Key: LEVCNLAVCPFSPL-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-N-(methylsulfonyl)glycine is an organic compound that belongs to the class of glycine derivatives. These compounds are characterized by the presence of a glycine moiety attached to various functional groups, which can significantly alter their chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-N-(methylsulfonyl)glycine typically involves the reaction of 2-methylphenylamine with methylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with glycine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which N-(2-methylphenyl)-N-(methylsulfonyl)glycine exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary widely depending on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-N-(methylsulfonyl)alanine
  • N-(2-methylphenyl)-N-(methylsulfonyl)valine
  • N-(2-methylphenyl)-N-(methylsulfonyl)leucine

Uniqueness

N-(2-methylphenyl)-N-(methylsulfonyl)glycine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methyl-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-8-5-3-4-6-9(8)11(7-10(12)13)16(2,14)15/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVCNLAVCPFSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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